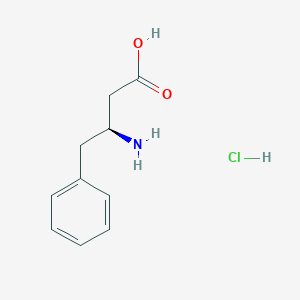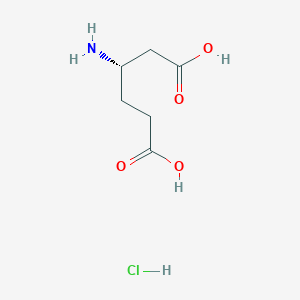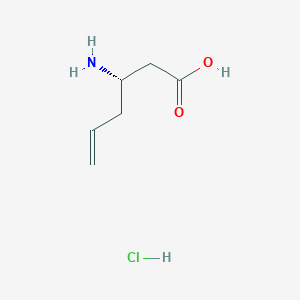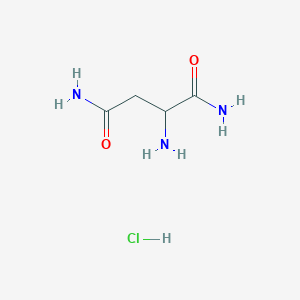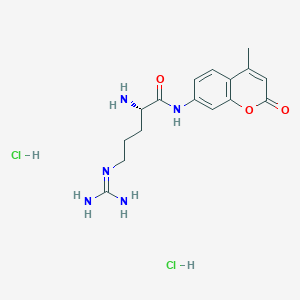
(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl glutamyl anilide: is a synthetic organic compound known for its applications in biochemical research. It is often used as a substrate in enzymatic assays to study the activity of various enzymes, particularly those involved in the metabolism of glutamine and related compounds .
Mechanism of Action
Target of Action
For instance, compounds with a nitrophenyl group have been found to interact with enzymes like chymotrypsin
Mode of Action
Compounds containing a nitrophenyl group are known to undergo nucleophilic aromatic substitution reactions . In these reactions, an electron-poor aromatic ring is attacked by a nucleophile, resulting in a substitution reaction . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
For example, certain amino acids and their derivatives can influence the catabolic pathway of branched-chain amino acids
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . For instance, some compounds are metabolized into less active compounds through oxidation, reduction, and hydrolysis . These processes can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . For instance, certain compounds can influence the activity of enzymes and other proteins, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, certain herbicides, which are biologically active compounds, can cause unexpected repercussions by influencing microbial populations and soil enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-nitrophenyl glutamyl anilide typically involves the reaction of p-nitrophenyl aniline with glutamic acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of p-nitrophenyl glutamyl anilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : p-Nitrophenyl glutamyl anilide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are often catalyzed by specific enzymes or chemical reagents .
Common Reagents and Conditions: : Common reagents used in the reactions of p-nitrophenyl glutamyl anilide include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: : The major products formed from the reactions of p-nitrophenyl glutamyl anilide include p-nitroaniline and glutamic acid derivatives. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Chemistry: : In chemistry, p-nitrophenyl glutamyl anilide is used as a model substrate to study enzyme kinetics and mechanisms. It helps researchers understand how enzymes interact with substrates and catalyze specific reactions .
Biology: : In biological research, p-nitrophenyl glutamyl anilide is used to investigate the activity of enzymes involved in amino acid metabolism. It is particularly useful in studying the function of glutaminases and related enzymes .
Medicine: : In medical research, p-nitrophenyl glutamyl anilide is used to develop diagnostic assays for enzyme deficiencies and other metabolic disorders. It helps in the identification and characterization of enzyme-related diseases .
Industry: : In the industrial sector, p-nitrophenyl glutamyl anilide is used in the production of enzyme-based products, such as detergents and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to p-nitrophenyl glutamyl anilide include p-nitrophenyl aniline, glutamic acid derivatives, and other nitroaniline-based substrates .
Uniqueness: : The uniqueness of p-nitrophenyl glutamyl anilide lies in its specific structure, which allows it to serve as a versatile substrate for various enzymatic assays. Its ability to undergo specific reactions with enzymes makes it a valuable tool in biochemical research .
Properties
CAS No. |
7300-59-6 |
|---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
WMZTYIRRBCGARG-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-] |
Key on ui other cas no. |
7300-59-6 |
Synonyms |
7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


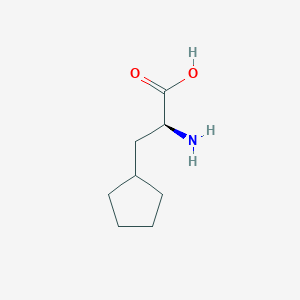
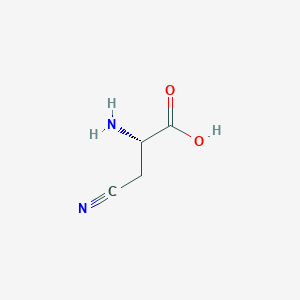
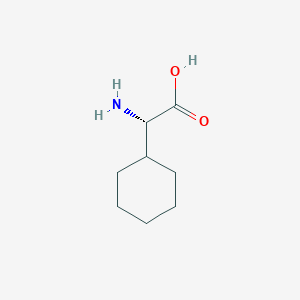
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
